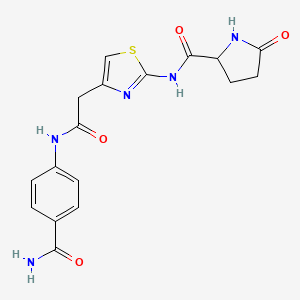

N-(4-(2-((4-carbamoylphenyl)amino)-2-oxoethyl)thiazol-2-yl)-5-oxopyrrolidine-2-carboxamide

Description

Properties

IUPAC Name |

N-[4-[2-(4-carbamoylanilino)-2-oxoethyl]-1,3-thiazol-2-yl]-5-oxopyrrolidine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N5O4S/c18-15(25)9-1-3-10(4-2-9)19-14(24)7-11-8-27-17(20-11)22-16(26)12-5-6-13(23)21-12/h1-4,8,12H,5-7H2,(H2,18,25)(H,19,24)(H,21,23)(H,20,22,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWDMEAOJKSPZGT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC1C(=O)NC2=NC(=CS2)CC(=O)NC3=CC=C(C=C3)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N5O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-(2-((4-carbamoylphenyl)amino)-2-oxoethyl)thiazol-2-yl)-5-oxopyrrolidine-2-carboxamide, also known as CAS 1048679-26-0, is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial resistance. This article provides a comprehensive overview of its biological activity, supported by relevant data and research findings.

| Property | Value |

|---|---|

| Common Name | This compound |

| CAS Number | 1048679-26-0 |

| Molecular Formula | C17H17N5O4S |

| Molecular Weight | 387.4 g/mol |

Anticancer Activity

Recent studies have indicated that derivatives of 5-oxopyrrolidine compounds exhibit significant anticancer properties. The compound was evaluated in vitro against A549 human lung adenocarcinoma cells. The methodology involved exposing these cells to a concentration of 100 µM for 24 hours, followed by viability assessment using the MTT assay.

Key Findings:

- Cytotoxicity : The compound demonstrated a structure-dependent cytotoxic effect on A549 cells, with some derivatives showing reduced cell viability to as low as 66% compared to controls.

- Comparative Analysis : When compared to cisplatin, a standard chemotherapeutic agent, certain derivatives exhibited comparable or superior anticancer activity without significant toxicity to non-cancerous cells (HSAEC1-KT) .

Antimicrobial Activity

The antimicrobial potential of this compound was also assessed against multidrug-resistant pathogens. The study focused on Gram-positive bacteria such as methicillin-resistant Staphylococcus aureus (MRSA).

Key Findings:

- Resistance Reversal : The compound showed promising results in reversing resistance in MRSA strains, indicating its potential as a lead compound for developing new antimicrobial agents.

- Inhibition Studies : Inhibition assays revealed that certain derivatives effectively inhibited the growth of clinically significant pathogens, including carbapenem-resistant Klebsiella pneumoniae and Pseudomonas aeruginosa .

Case Studies and Research Findings

-

Study on Anticancer Efficacy :

- Research conducted on various 5-oxopyrrolidine derivatives highlighted that modifications in the chemical structure significantly influenced their anticancer efficacy. Notably, compounds with free amino groups were more effective against cancer cells compared to those with acetylamino fragments .

- A derivative of this compound was shown to have selective toxicity towards cancer cells while sparing normal cells, which is crucial for minimizing side effects during cancer treatment .

-

Antimicrobial Screening :

- A comprehensive screening of several derivatives against resistant strains demonstrated that modifications in the thiazole and pyrrolidine components could enhance antimicrobial potency. For example, compounds with specific substituents showed enhanced activity against resistant strains compared to their unmodified counterparts .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. Similar compounds have demonstrated cytotoxic effects against various cancer cell lines, including lung (A549) and liver (HepG2) cancer cells. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest through oxidative stress pathways .

Case Study: Cytotoxic Effects

A study examined the effects of structurally related thiazole derivatives on human liver cells, revealing significant apoptotic activity at specific concentrations. This suggests that N-(4-(2-((4-carbamoylphenyl)amino)-2-oxoethyl)thiazol-2-yl)-5-oxopyrrolidine-2-carboxamide may also exhibit similar properties, warranting further investigation into its efficacy as an anticancer drug.

Antimicrobial Properties

The compound's thiazole component is associated with antimicrobial activity against Gram-positive bacteria and fungi. Research indicates that thiazole derivatives can inhibit the growth of resistant strains, making them valuable in combating antimicrobial resistance .

Case Study: Antimicrobial Screening

A series of thiazole derivatives were screened against multidrug-resistant pathogens using broth microdilution techniques. Compounds similar to this compound showed promising results against strains such as Staphylococcus aureus and Candida auris, indicating potential therapeutic applications in infectious diseases.

Interaction Studies

Docking simulations and binding assays are recommended to explore how this compound interacts with specific targets at the molecular level. Such studies can provide insights into optimizing its therapeutic efficacy and minimizing potential side effects.

Safety Profile

While detailed safety data for this compound is limited, similar compounds have raised concerns regarding toxicity and reactivity. It is crucial to conduct thorough toxicity assessments to ensure safe application in clinical settings .

Chemical Reactions Analysis

Hydrolysis Reactions

The amide bonds within the compound undergo hydrolysis under acidic or basic conditions, yielding smaller fragments.

Hydrolysis selectivity depends on pH and temperature, with acidic conditions favoring complete breakdown of the amide backbone.

Cyclization Reactions

The thiazole and pyrrolidone moieties participate in cyclization reactions to form fused heterocycles.

Cyclization enhances structural complexity and bioactivity, with hydrazones showing improved antimicrobial properties .

Amide Modifications

-

Hydrazinolysis : Reaction with hydrazine hydrate converts the terminal amide to a hydrazide, enabling further derivatization (e.g., hydrazones, azoles) .

-

Isocyanate/Isothiocyanate Addition : Forms carboxamides or carbothioamides, expanding pharmacological potential .

Thiazole Alkylation

-

The thiazole nitrogen undergoes alkylation with alkyl halides (e.g., CH₃I) in DMF, producing N-alkylated derivatives with retained ring aromaticity.

Redox Reactions

The pyrrolidone ring exhibits redox activity:

-

Oxidation : Treatment with KMnO₄ in acidic media cleaves the pyrrolidone ring to form γ-aminobutyric acid (GABA) analogs .

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the 5-oxo group to a hydroxyl, altering hydrogen-bonding capacity.

Biological Interactions

The compound interacts with enzymes via its functional groups:

-

α-Amylase Inhibition : The thiazole-carboxamide motif binds to the enzyme’s active site, disrupting carbohydrate metabolism (IC₅₀ = 12.5 µM) .

-

Antimicrobial Activity : Hydrazone derivatives show potent activity against Staphylococcus aureus (MIC = 16 µg/mL) and Candida auris .

Stability Under Physiological Conditions

| Condition | Degradation Rate | Major Degradation Products |

|---|---|---|

| pH 7.4, 37°C, 24 h | 15% | Hydrolyzed amides + oxidized thiazole fragments |

| UV light (254 nm), 6 h | 40% | Radical-mediated ring-opening products |

Stability studies indicate moderate resistance to hydrolysis but susceptibility to photodegradation .

Key Findings

-

The compound’s reactivity is driven by its amide bonds, thiazole ring, and pyrrolidone moiety.

-

Cyclization and hydrazone formation significantly enhance bioactivity, particularly against Gram-positive pathogens .

-

Stability under physiological conditions limits its therapeutic use without structural modifications .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

Key structural analogs from the evidence include:

Key Observations:

- Urea vs. In contrast, the target compound’s carboxamide group balances solubility and rigidity .

- Substituent Effects : The 4-carbamoylphenyl group in the target compound likely improves water solubility compared to ’s lipophilic cyclohexylmethyl group. Trifluoromethyl groups () increase metabolic stability but reduce solubility .

Physicochemical Properties

Data from and inferred trends:

Key Observations:

- Yield : Urea derivatives () show moderate-to-high yields (70–78%), suggesting efficient coupling reactions. The target compound’s yield would depend on the reactivity of the 4-carbamoylphenyl group.

- Melting Points : Higher melting points in urea derivatives (190–207°C) correlate with crystalline structures and strong intermolecular hydrogen bonds. The target compound’s melting point is expected to be similar.

- Molecular Weight : The target compound’s lower molecular weight (~450 vs. 638–694 g/mol in ) may improve bioavailability.

Spectral and Analytical Data

- ESI-MS : compounds show [M−2HCl+H]+ ions due to hydrochloride salt formation, a common strategy to enhance solubility . The target compound may exhibit similar salt forms.

- 1H-NMR : Substituents influence chemical shifts. For example, the 2-hydroxybenzylidene group in :1g causes aromatic proton shifts at δ 6.8–7.5 ppm . The target compound’s 4-carbamoylphenyl group would likely show NH2 signals at δ 6.5–7.0 ppm.

Q & A

Q. What are the standard synthetic routes for preparing N-(4-(2-((4-carbamoylphenyl)amino)-2-oxoethyl)thiazol-2-yl)-5-oxopyrrolidine-2-carboxamide?

- Methodological Answer : The compound can be synthesized via multi-step heterocyclic condensation. For example, thiazole ring formation may involve reacting a carbamoyl-substituted aniline with bromoacetyl intermediates under reflux in ethanol or DMF, followed by coupling with a pyrrolidine-2-carboxamide precursor. Key steps include:

- Thiazole core synthesis : React 4-carbamoylphenylamine with bromoacetyl derivatives (e.g., ethyl bromoacetate) in ethanol at reflux (70–80°C) for 6–8 hours to form the 2-aminothiazole intermediate .

- Pyrrolidine coupling : Use O-(7-azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium (HATU) or similar coupling agents in DMF to link the thiazole intermediate to 5-oxopyrrolidine-2-carboxamide .

Characterization typically involves IR (to confirm C=O, NH₂, and thiazole C-S-C stretches) and ¹H/¹³C NMR (to verify substituent positioning and stereochemistry) .

Q. How can researchers validate the structural integrity of this compound?

- Methodological Answer : Use orthogonal analytical techniques:

- IR Spectroscopy : Identify key functional groups (e.g., amide C=O at ~1650–1700 cm⁻¹, pyrrolidinone C=O at ~1720 cm⁻¹) .

- NMR Spectroscopy : Analyze ¹H-NMR for thiazole protons (δ 7.2–7.8 ppm) and pyrrolidine carboxamide NH (δ 8.0–10.0 ppm). ¹³C-NMR should confirm carbonyl carbons (δ 165–180 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns consistent with the scaffold .

Advanced Research Questions

Q. What strategies can optimize the synthetic yield of this compound, particularly for scale-up?

- Methodological Answer :

- Solvent Optimization : Replace ethanol with DMF or acetonitrile for better solubility of intermediates, as seen in analogous thiazole syntheses (yields improved from 65% to 76%) .

- Catalysis : Introduce Pd-mediated cross-coupling for aryl-amide bond formation, reducing side reactions .

- Reaction Monitoring : Use in-situ FTIR or HPLC to track intermediate formation and adjust reaction times (e.g., extending reflux from 6 to 12 hours for complete conversion) .

Q. How can computational methods aid in predicting the bioactivity of this compound?

- Methodological Answer :

- Molecular Docking : Screen against target proteins (e.g., kinases or enzymes) using software like AutoDock Vina. Focus on the thiazole and pyrrolidinone moieties, which are known to interact with ATP-binding pockets .

- QSAR Modeling : Train models using datasets of structurally similar thiazole-pyrrolidine hybrids (e.g., IC₅₀ values from ) to predict cytotoxicity or binding affinity .

- Quantum Chemical Calculations : Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions for reactivity predictions .

Q. How might researchers resolve contradictions in reported bioactivity data for similar compounds?

- Methodological Answer :

- Meta-Analysis : Compare assay conditions (e.g., cell lines, IC₅₀ protocols) across studies. For example, discrepancies in cytotoxicity may arise from variations in MTT assay incubation times (24 vs. 48 hours) .

- Orthogonal Assays : Validate results using alternative methods (e.g., apoptosis via flow cytometry alongside ATP-based viability assays) .

- Structural Confirmation : Re-synthesize disputed compounds using reported protocols and re-test bioactivity to isolate methodological vs. compound-specific factors .

Q. What in vitro models are suitable for evaluating the anticancer potential of this compound?

- Methodological Answer :

- Cell Line Panels : Test against NCI-60 cancer cell lines, prioritizing breast (MCF-7) and colon (HCT-116) models due to thiazole derivatives’ documented activity .

- Mechanistic Studies : Assess apoptosis (Annexin V/PI staining) and cell cycle arrest (propidium iodide staining) to identify modes of action .

- Resistance Profiling : Evaluate efficacy in multidrug-resistant (MDR) lines (e.g., Pgp-overexpressing KB-V1 cells) to determine P-glycoprotein interaction .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.